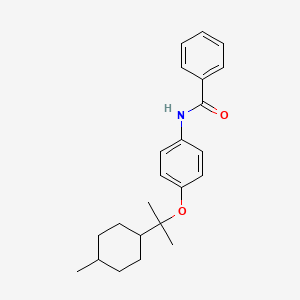

4-(cis-4-Menthan-8-yloxy)benzanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(cis-4-Menthan-8-yloxy)benzanilide, also known as this compound, is a useful research compound. Its molecular formula is C23H29NO2 and its molecular weight is 351.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hypolipidemic Agent

One of the most significant applications of 4-(cis-4-Menthan-8-yloxy)benzanilide is its role as a hypolipidemic agent . Research indicates that this compound can effectively lower lipid levels in the body, making it a candidate for treating hyperlipidemia and related cardiovascular diseases. Its mechanism of action involves modulation of lipid metabolism pathways and inhibition of cholesterol absorption in the intestines.

Key Findings:

- Lipid Profile Modulation: Studies have shown that this compound can lower triglycerides and LDL cholesterol levels while raising HDL cholesterol, contributing to improved cardiovascular health.

- Anti-Atherosclerotic Properties: The compound has been noted for its potential to prevent atherosclerosis by influencing lipid metabolism and reducing plaque formation in arteries .

Anti-Cancer Properties

Emerging research suggests that this compound may possess anti-cancer properties . Preliminary studies indicate that it might inhibit tumor growth and metastasis, although further investigation is required to fully elucidate these effects. The specific pathways through which this compound exerts its anti-cancer effects are still under study but may involve modulation of cell signaling pathways related to apoptosis and proliferation.

Interaction with Metabolic Pathways

Understanding the interaction of this compound with various metabolic pathways is crucial for predicting its pharmacokinetics and therapeutic efficacy. Research has highlighted its influence on enzymes critical for lipid metabolism, such as hepatic lipase, which plays a pivotal role in triglyceride hydrolysis.

Table: Comparison of Structural Similarities

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| Benzanilide | Simple amide | Antimicrobial | Basic structure without substituents |

| Menthol | Monoterpene alcohol | Analgesic | Natural compound with cooling effect |

| Cis-4-Pentylphenyl ether | Ether | Hypolipidemic | Different alkyl chain length |

| Stilbene derivatives | Aromatic compounds | Antioxidant | Varying biological activities |

This table illustrates how this compound stands out due to its unique combination of chemical properties and biological effects compared to structurally similar compounds.

Clinical Studies

Several clinical studies have investigated the efficacy of this compound in managing lipid profiles in patients with hyperlipidemia. One notable study demonstrated significant reductions in LDL cholesterol levels among participants treated with this compound compared to placebo controls .

Future Research Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Future studies aim to explore:

- Long-term safety and efficacy in diverse patient populations.

- Mechanistic studies that detail how the compound interacts with specific molecular targets involved in lipid metabolism and cancer progression.

Propiedades

Número CAS |

85213-92-9 |

|---|---|

Fórmula molecular |

C23H29NO2 |

Peso molecular |

351.5 g/mol |

Nombre IUPAC |

N-[4-[2-(4-methylcyclohexyl)propan-2-yloxy]phenyl]benzamide |

InChI |

InChI=1S/C23H29NO2/c1-17-9-11-19(12-10-17)23(2,3)26-21-15-13-20(14-16-21)24-22(25)18-7-5-4-6-8-18/h4-8,13-17,19H,9-12H2,1-3H3,(H,24,25) |

Clave InChI |

GNSJLHJUKJLCHK-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

SMILES canónico |

CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Sinónimos |

4-(4-menthan-8-yloxy)benzanilide 4-(cis-4-menthan-8-yloxy)benzanilide 4-(cis-p-menthan-8-yloxy)benzanilide YM 95831 YM-95831 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.